Diethyl suberate
Overview
Description
Diethyl suberate, also known as octanedioic acid diethyl ester, is an organic compound with the molecular formula C₁₂H₂₂O₄ and a molecular weight of 230.3 g/mol . It is a clear, colorless to yellowish liquid with a boiling point of 282°C and a melting point of 5°C . This compound is commonly used as a flavoring agent in alcoholic beverages and as a component in topical vehicles for drug delivery .
Preparation Methods
Diethyl suberate is typically synthesized through the esterification of suberic acid with ethanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and involves heating the mixture under reflux conditions . The general reaction is as follows:
HOOC-(CH₂)₆-COOH+2C₂H₅OH→C₂H₅OOC-(CH₂)₆-COOC₂H₅+2H₂O
In industrial settings, the production of this compound may involve continuous esterification processes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Diethyl suberate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce suberic acid and ethanol.
Reduction: Reduction of this compound with reducing agents like lithium aluminum hydride can yield the corresponding diol, 1,8-octanediol.
Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.
Common reagents and conditions for these reactions include acidic or basic catalysts for hydrolysis, and lithium aluminum hydride for reduction .
Scientific Research Applications
Diethyl suberate has several applications in scientific research and industry:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Mechanism of Action
The mechanism of action of diethyl suberate in its various applications depends on its chemical properties. In transdermal drug delivery, this compound enhances the permeability of the skin, allowing for more efficient absorption of the active pharmaceutical ingredient. This is achieved through its interaction with the lipid bilayer of the skin, disrupting the barrier function and facilitating drug penetration .
Comparison with Similar Compounds
Diethyl suberate can be compared with other similar compounds, such as:
Diethyl adipate: Similar in structure but with a shorter carbon chain (six carbons instead of eight). It is used as a plasticizer and solvent.
Diethyl sebacate: Has a longer carbon chain (ten carbons) and is used as a plasticizer and lubricant.
Diethyl malonate: Contains a shorter carbon chain (three carbons) and is used in the synthesis of barbiturates and other pharmaceuticals.
This compound is unique due to its specific chain length, which provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in flavoring, drug delivery, and organic synthesis .
Properties
IUPAC Name |
diethyl octanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-3-15-11(13)9-7-5-6-8-10-12(14)16-4-2/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUGOJXLBSIJQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174486 | |
Record name | Diethyl suberate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2050-23-9 | |
Record name | Diethyl suberate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2050-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl suberate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2050-23-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62701 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl suberate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl suberate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.442 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYL SUBERATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ55KFM3S6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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